Methylputrescine Oxidase Substrate Preference: 1.8-Fold Higher Activity for N-Methylputrescine vs. Putrescine
The enzyme that natively produces 4-(methylamino)butanal—methylputrescine oxidase (EC 1.4.3.22)—displays a pronounced preference for N-methylputrescine over its des-methyl analog putrescine. With N-methylputrescine as reference (100% relative activity), putrescine achieves only 56% of that activity, as catalogued in the BRENDA enzyme database . This means that in any coupled enzymatic system designed to generate the aldehyde in situ, substitution of N-methylputrescine with putrescine would yield the des-methyl product at nearly half the rate.
| Evidence Dimension | Relative substrate activity of methylputrescine oxidase (EC 1.4.3.22) |
|---|---|
| Target Compound Data | 100% relative activity (N-methylputrescine → 4-(methylamino)butanal) |
| Comparator Or Baseline | 56% relative activity (putrescine → 4-aminobutanal) |
| Quantified Difference | 1.8-fold higher activity for the methylated substrate |
| Conditions | Enzyme: methylputrescine oxidase (EC 1.4.3.22). Assay: relative activity compared to N-methylputrescine as reference substrate (BRENDA aggregated data). |
Why This Matters
A procurement decision based on in-situ enzymatic generation of the aldehyde must account for this 1.8-fold activity differential, as using non-methylated substrates will significantly underproduce the desired cyclization-competent intermediate.
